4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H18FN3O4S and its molecular weight is 379.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : C17H18FN3O4S
- Molecular Weight : 379.41 g/mol
- CAS Number : 2097862-49-0
The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group enhances its ability to inhibit certain enzymes, particularly those involved in metabolic pathways.
Biological Activity Overview
-
Tyrosinase Inhibition :
- Tyrosinase (TYR) is a key enzyme in melanin biosynthesis and has been targeted for the treatment of hyperpigmentation disorders. Compounds similar to this compound have demonstrated significant inhibitory effects on TYR.
- For instance, studies indicate that related compounds exhibit IC50 values in the low micromolar range, suggesting potent inhibition of TYR activity .
- Antimelanogenic Effects :
Table 1: Summary of Biological Activities
Activity Type | Compound | IC50 Value (µM) | Reference |
---|---|---|---|
Tyrosinase Inhibition | This compound | TBD | Ongoing Research |
Antimelanogenic Effect | Related Compound | 0.18 | |
Cytotoxicity | Related Compound | None Detected |
Case Study: Tyrosinase Inhibition
A recent study focused on the design and synthesis of derivatives based on the piperazine scaffold, revealing that modifications can significantly enhance TYR inhibition. The most effective derivative exhibited an IC50 value of 0.18 µM, making it approximately 100-fold more active than kojic acid, a standard reference compound .
Docking Studies
Molecular docking studies provide insight into the binding modes of these compounds within the active site of TYR. The docking results suggest that the presence of the ethoxy and fluorobenzene groups facilitates strong interactions with key residues in the enzyme's active site, thereby enhancing inhibitory potency.
Properties
IUPAC Name |
4-(4-ethoxy-3-fluorophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-2-25-16-6-5-14(10-15(16)18)26(23,24)20-8-9-21(17(22)12-20)13-4-3-7-19-11-13/h3-7,10-11H,2,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNUQUSIWUOWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.